

The Discovery and Enduring Significance of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxybenzaldehyde

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Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving biological significance of **2-Hydroxy-5-methoxybenzaldehyde**. From its origins in the seminal work of Reimer and Tiemann in the late 19th century to its contemporary applications in medicinal chemistry and materials science, this document offers a comprehensive overview for researchers and professionals. Detailed experimental protocols for its synthesis via the classic Reimer-Tiemann reaction are provided, alongside a summary of its physicochemical properties and a discussion of its known biological activities, including its role as an enzyme inhibitor and its potential as an antifungal agent.

Historical Context and Discovery

The discovery of **2-Hydroxy-5-methoxybenzaldehyde** is intrinsically linked to the development of one of organic chemistry's cornerstone reactions: the Reimer-Tiemann reaction. In 1876, German chemists Karl Reimer and Ferdinand Tiemann reported a novel method for the ortho-formylation of phenols using chloroform in a basic medium.^{[1][2]} This reaction provided a direct route to salicylaldehyde and its derivatives, compounds of significant interest for the synthesis of fragrances, dyes, and pharmaceuticals.

While the original publications by Reimer and Tiemann focused on the formylation of phenol itself, the reaction was quickly applied to a variety of substituted phenols by the burgeoning community of organic chemists in the late 19th century. The synthesis of **2-Hydroxy-5-methoxybenzaldehyde** from 4-methoxyphenol is a classic example of the Reimer-Tiemann reaction's utility. Although a singular "discovery" paper for this specific compound is not readily identifiable in the historical literature, its synthesis would have been a logical and early extension of Reimer and Tiemann's work, likely performed by them or their contemporaries as they explored the scope and limitations of their new synthetic method. The compound is an isomer of vanillin and is also known by other names such as 5-methoxysalicylaldehyde and 2-formyl-4-methoxyphenol.[3][4]

Physicochemical Properties

2-Hydroxy-5-methoxybenzaldehyde is a yellow to yellow-green liquid at room temperature.[3] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ O ₃	[5]
Molar Mass	152.15 g/mol	[5]
Melting Point	4 °C	[3]
Boiling Point	250 °C	[3]
Density	1.219 g/mL	[3]
Refractive Index (n _D)	1.578	[3]

Table 1: Physicochemical Properties of **2-Hydroxy-5-methoxybenzaldehyde**

Synthesis and Experimental Protocols

The primary and historically significant method for the synthesis of **2-Hydroxy-5-methoxybenzaldehyde** is the Reimer-Tiemann reaction of 4-methoxyphenol.[3] Modern adaptations of this reaction have optimized yields and purity.

The Reimer-Tiemann Reaction: A Detailed Protocol

This protocol is a representative example of a modern laboratory-scale synthesis based on the historical Reimer-Tiemann reaction.

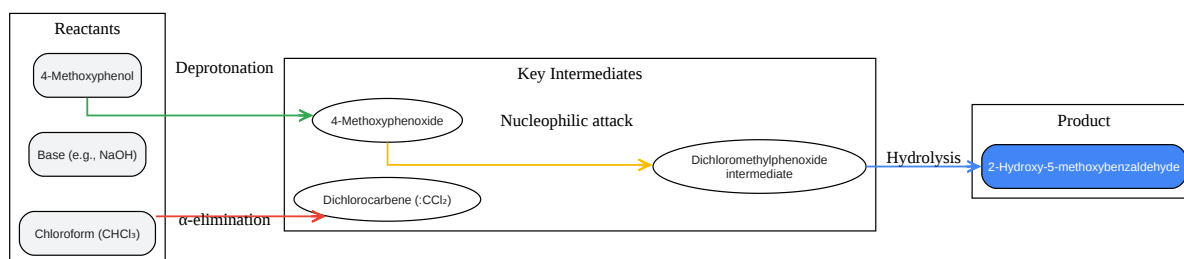
Materials:

- 4-Methoxyphenol
- Chloroform (trichloromethane)
- Sodium hydroxide (or potassium hydroxide)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for neutralization)
- Dichloromethane (or other extraction solvent)
- Anhydrous magnesium sulfate (or sodium sulfate) for drying
- Distillation apparatus or column chromatography setup for purification

Procedure:

- **Dissolution of Phenol:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in a suitable solvent such as ethanol.
- **Addition of Base:** Slowly add a concentrated aqueous solution of sodium hydroxide to the flask with stirring. The phenoxide is formed in this step.
- **Addition of Chloroform:** While maintaining a constant temperature (typically around 60-70 °C), add chloroform dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
- **Reflux:** After the addition of chloroform is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
- **Removal of Excess Chloroform:** After the reflux period, distill off the excess chloroform.

- **Acidification:** Cool the reaction mixture and acidify it with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the phenoxide and converts any remaining base to its salt.
- **Extraction:** Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
- **Washing and Drying:** Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal and Purification:** Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel. A reported yield for this reaction is 79%.^[3]



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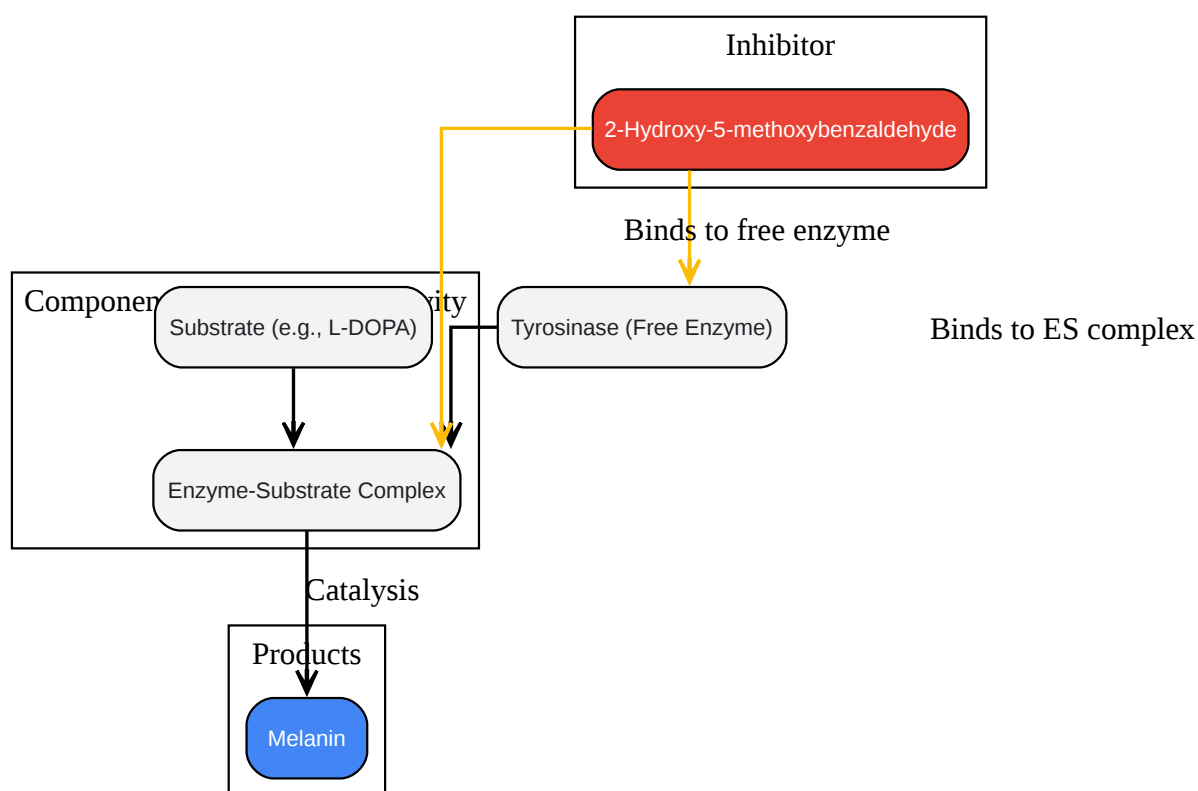
Caption: The reaction mechanism of the Reimer-Tiemann synthesis of **2-Hydroxy-5-methoxybenzaldehyde**.

Biological Activities and Signaling Pathways

While historically valued as a synthetic intermediate, recent research has unveiled several biological activities of **2-Hydroxy-5-methoxybenzaldehyde**.

Enzyme Inhibition

2-Hydroxy-5-methoxybenzaldehyde has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[6] It has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase, acting as a reversible mixed inhibitor. [6] This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing its catalytic efficiency. The IC₅₀ values for the inhibition of tyrosinase monophenolase and diphenolase have been reported as 0.76 mmol/L and 2.45 mmol/L, respectively.[6]



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Caption: The mixed-inhibition mechanism of tyrosinase by **2-Hydroxy-5-methoxybenzaldehyde**.

Antifungal and Other Activities

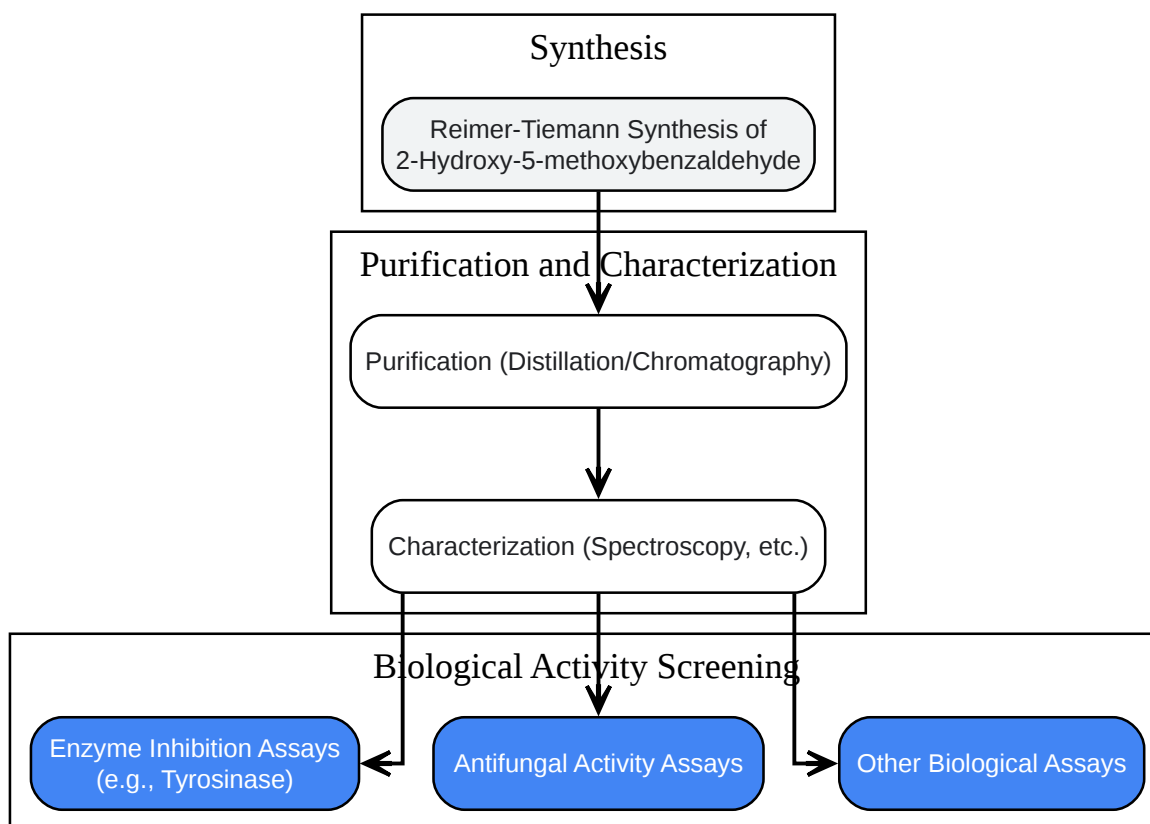
Emerging research indicates that **2-Hydroxy-5-methoxybenzaldehyde** possesses antifungal properties. Studies have shown its efficacy against the phytopathogenic fungus *Fusarium graminearum*, where it is believed to disrupt ergosterol biosynthesis and redox metabolism.[7] Additionally, it has been reported to have anti-inflammatory activity through the inhibition of acetylcholinesterase.[8] The compound has also been used as a precursor in the synthesis of radiolabeling agents for PET imaging of the translocator protein, which is associated with neuroinflammation.

Modern Applications and Future Outlook

2-Hydroxy-5-methoxybenzaldehyde continues to be a valuable building block in organic synthesis. Its utility extends to the preparation of:

- **Pharmaceutical Intermediates:** It serves as a precursor for more complex molecules with potential therapeutic applications.[6]
- **Schiff Bases and Ligands:** The aldehyde functionality allows for the straightforward synthesis of Schiff bases, which are important ligands in coordination chemistry and catalysis.
- **Coumarin Derivatives:** It can be used in the synthesis of coumarin derivatives, a class of compounds with diverse biological activities.[3]

The ongoing investigation into its biological activities, particularly its antifungal and enzyme-inhibitory properties, suggests that **2-Hydroxy-5-methoxybenzaldehyde** and its derivatives may find new applications in drug development and agrochemicals.



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Caption: A general experimental workflow for the synthesis and biological evaluation of **2-Hydroxy-5-methoxybenzaldehyde**.

Conclusion

From its 19th-century origins in the exploration of a landmark chemical reaction to its current status as a molecule of interest in medicinal and materials chemistry, **2-Hydroxy-5-methoxybenzaldehyde** exemplifies the enduring legacy of fundamental organic synthesis. Its straightforward preparation, coupled with its emerging biological activities, ensures its continued relevance for researchers and professionals in the chemical and life sciences. Further exploration of its mechanism of action in various biological systems holds the promise of unlocking new therapeutic and practical applications.

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